Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a chemical compound that features a triazole ring, a common motif in medicinal chemistry due to its stability and bioactivity. The compound’s structure includes an oxolane (tetrahydrofuran) ring, which is known for its solubility and stability properties. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the oxolane moiety.
Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where the methyl group can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce dihydrotriazoles.
Scientific Research Applications
Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl[(oxolan-3-yl)methyl]amine: Similar structure but lacks the triazole ring, making it less stable and bioactive.
3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a triazole ring, which can alter its chemical reactivity and biological activity.
N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine: Features a piperidine ring, which can affect its pharmacokinetic properties.
Uniqueness
Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is unique due to the presence of both the triazole and oxolane rings, which confer stability, solubility, and bioactivity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Biological Activity
Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₆N₄O
- CAS Number : 1465451-07-3
- Molecular Weight : 196.25 g/mol
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation. A notable example is the derivative N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which exhibited an IC₅₀ of 46 nM against MCF-7 human breast tumor cells . The mechanism involves inhibition of tubulin polymerization and induction of cell cycle arrest in the G2/M phase .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole ring significantly influence biological activity. For example, the introduction of specific substituents on the benzyl group enhances antiproliferative effects. Compounds with meta-substituted phenoxy groups showed improved activity against various cancer cell lines .
Mechanistic Insights
Research indicates that this compound and its analogs can disrupt microtubule dynamics. This interference leads to apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest . The ability to inhibit tubulin polymerization was demonstrated in vitro, suggesting potential as an antitumor agent .
Study 1: In Vitro Evaluation
A study evaluating the antiproliferative activity of triazole derivatives demonstrated that several compounds exhibited significant growth inhibition in human cancer cell lines such as MCF-7 and HeLa. The most potent compound showed an IC₅₀ value in the low micromolar range .
Study 2: In Vivo Efficacy
In vivo studies are still limited; however, preliminary results suggest that compounds with similar structures have shown promise in animal models for tumor reduction. Further research is required to establish their efficacy and safety profiles in clinical settings.
Table 1: Antiproliferative Activity of Related Triazole Compounds
Compound Name | IC₅₀ (µM) | Target Cell Line |
---|---|---|
Compound A | 0.56 | HeLa |
Compound B | 0.34 | MCF-7 |
Compound C | 0.86 | HT-29 |
Methyl({1-[oxolan]}amine | TBD | TBD |
Table 2: Structure–Activity Relationship Summary
Modification | Effect on Activity |
---|---|
Meta-substituted phenoxy | Increased antiproliferative activity |
Alkyl chain length | Optimal length enhances solubility and bioavailability |
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-methyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C9H16N4O/c1-10-4-9-6-13(12-11-9)5-8-2-3-14-7-8/h6,8,10H,2-5,7H2,1H3 |
InChI Key |
YRLRICSXTOGJDE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.